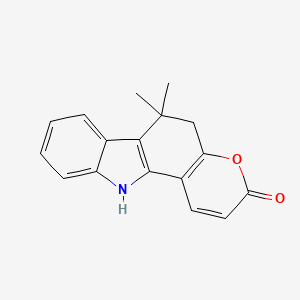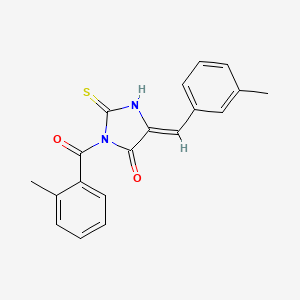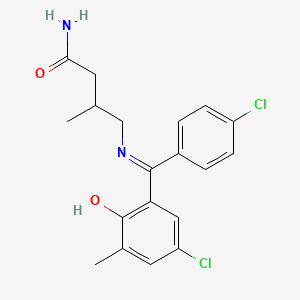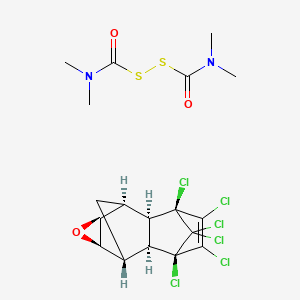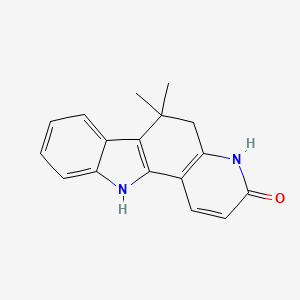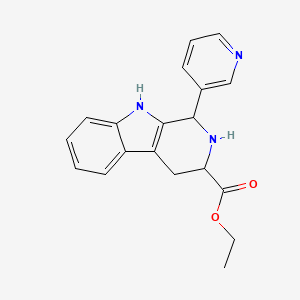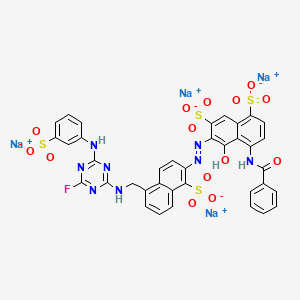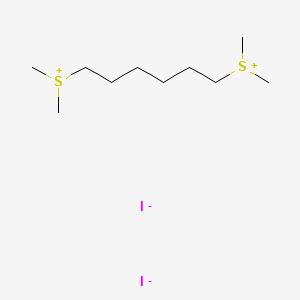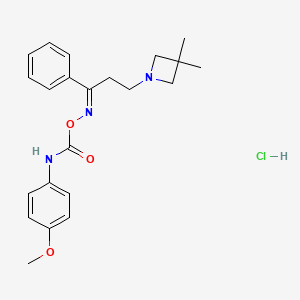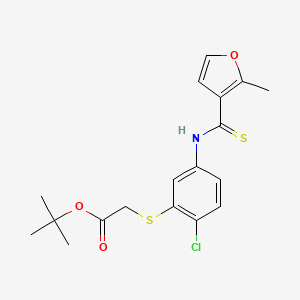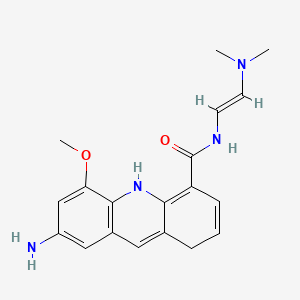
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is a synthetic compound belonging to the class of acridine derivatives These compounds are known for their intercalative properties, which allow them to insert between DNA base pairs, disrupting the DNA structure and function
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core structure.
Functionalization: The acridine core is then functionalized with an amino group at the 9th position.
Side Chain Addition: The dimethylaminoethyl side chain is introduced through a nucleophilic substitution reaction.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which may have different biological activities and properties.
科学研究应用
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA damage and repair.
Medicine: Due to its ability to interfere with DNA replication, it is being investigated as a potential anticancer agent.
Industry: The compound may be used in the development of new pharmaceuticals and as a tool in biochemical research.
作用机制
The mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its intercalation into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the action of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s side chains interact with the DNA grooves, further stabilizing the intercalated complex and enhancing its inhibitory effects.
相似化合物的比较
Similar Compounds
9-Amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative with similar structural features but different biological activity.
5-Fluoro-9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide: A fluorinated derivative with enhanced DNA binding affinity and cytotoxicity.
Uniqueness
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is unique due to its specific side chain and functional groups, which confer distinct DNA intercalation properties and biological activities. Its ability to form stable intercalated complexes with DNA makes it a valuable compound for studying DNA interactions and developing new therapeutic agents.
属性
CAS 编号 |
89459-52-9 |
|---|---|
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
7-amino-N-[(E)-2-(dimethylamino)ethenyl]-5-methoxy-1,10-dihydroacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)8-7-21-19(24)15-6-4-5-12-9-13-10-14(20)11-16(25-3)18(13)22-17(12)15/h4,6-11,22H,5,20H2,1-3H3,(H,21,24)/b8-7+ |
InChI 键 |
KFFQHYLIVFXJLD-BQYQJAHWSA-N |
手性 SMILES |
CN(C)/C=C/NC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
规范 SMILES |
CN(C)C=CNC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


